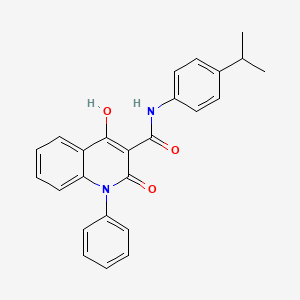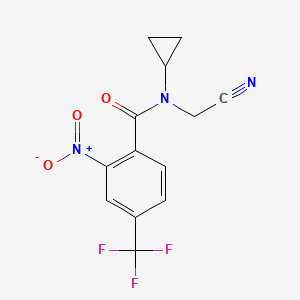
N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The trifluoromethyl group attached to the benzene ring is a common feature in many drugs and agrochemicals, as it can enhance the stability and lipophilicity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzamide group. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamide derivatives are known to undergo reactions such as cross-coupling and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen
Degradation Processes and Environmental Impact
Research on similar compounds, like nitisinone, which shares part of the chemical structure with N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide, has shown significant insights into degradation processes. The study by Barchańska et al. (2019) employed LC-MS/MS to determine the stability of nitisinone under various conditions, identifying major degradation products and their stability. This research contributes to a better understanding of the environmental impact and stability of similar compounds, which could be relevant for assessing the ecological footprint of this compound (Barchańska et al., 2019).
Supramolecular Chemistry Applications
The versatility of benzene-1,3,5-tricarboxamides (BTAs), with structural similarities to the aromatic component of this compound, has been explored in supramolecular chemistry. Cantekin, de Greef, and Palmans (2012) discussed the wide accessibility and self-assembly behavior of BTAs, suggesting potential applications ranging from nanotechnology to biomedical fields. This underscores the possibility of utilizing this compound in creating new materials with unique properties for advanced applications (Cantekin et al., 2012).
Potential in Water Treatment and Environmental Remediation
The occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water have been reviewed by Bond et al. (2011). Their research provides insights into the formation and mitigation strategies for N-DBPs, highlighting the importance of understanding chemical stability and degradation pathways. Given the structural complexity of this compound, similar studies could inform its behavior in water treatment processes and potential as a precursor for environmentally relevant compounds (Bond et al., 2011).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications in pharmaceutical or agrochemical contexts. Given the presence of the benzamide and trifluoromethyl groups, it could be of interest in the development of new drugs or agrochemicals .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)8-1-4-10(11(7-8)19(21)22)12(20)18(6-5-17)9-2-3-9/h1,4,7,9H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKQYJWEQTXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2928305.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)
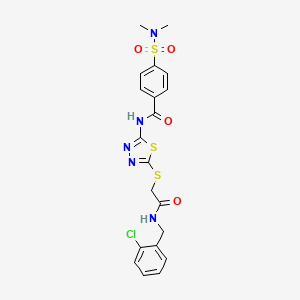
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2928313.png)
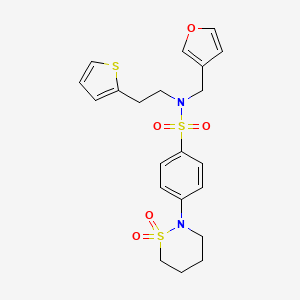
![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)
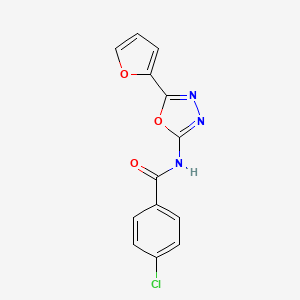
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)
![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)
